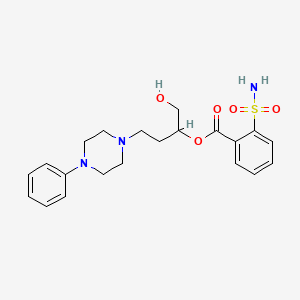
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a phenylpiperazine moiety, which is known for its biological activity, and a sulfamoylbenzoate group, which contributes to its chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-phenylpiperazine with butan-2-one to form 1-(4-phenylpiperazin-1-yl)butan-2-one. This intermediate is then reacted with 2-sulfamoylbenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying receptor interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to certain receptors in the brain, affecting neurotransmitter activity. This can lead to changes in mood, cognition, and behavior. Additionally, the sulfamoylbenzoate group may inhibit specific enzymes, contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-1-(4-(4-(pyridin-2-yl)piperazin-1-yl)phenyl)butan-1-one: This compound shares a similar structure but has a pyridinyl group instead of a sulfamoylbenzoate group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, used as an acetylcholinesterase inhibitor.
Uniqueness
1-Hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl 2-sulfamoylbenzoate is unique due to its combination of a phenylpiperazine moiety and a sulfamoylbenzoate group. This dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H27N3O5S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
[1-hydroxy-4-(4-phenylpiperazin-1-yl)butan-2-yl] 2-sulfamoylbenzoate |
InChI |
InChI=1S/C21H27N3O5S/c22-30(27,28)20-9-5-4-8-19(20)21(26)29-18(16-25)10-11-23-12-14-24(15-13-23)17-6-2-1-3-7-17/h1-9,18,25H,10-16H2,(H2,22,27,28) |
Clave InChI |
DJLSCOYNAZJBCX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC(CO)OC(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-N-(1H-indol-5-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13860089.png)
![5-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)pent-3-en-2-one](/img/structure/B13860098.png)

![4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy]-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-Butyn-2-ol](/img/structure/B13860105.png)
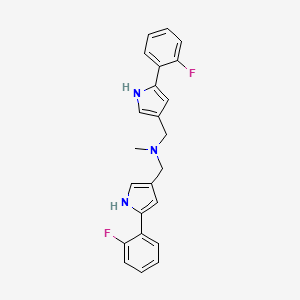
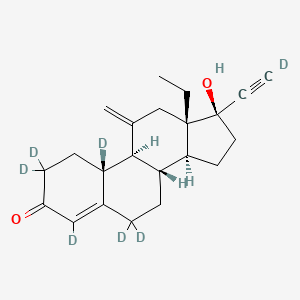
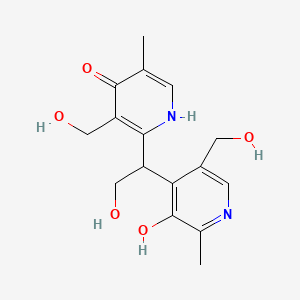

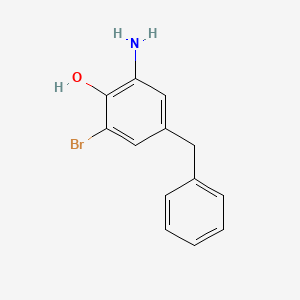
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)


